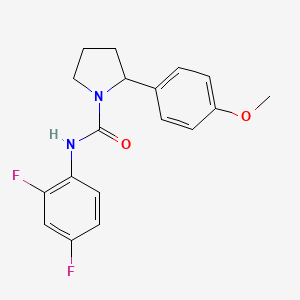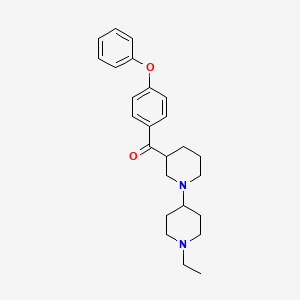
N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as DFP-10825, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrolidinecarboxamide derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It also inhibits the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments. It is a stable and relatively easy to synthesize compound, which makes it readily available for research purposes. It also exhibits potent therapeutic effects, which make it a promising candidate for the development of novel drugs. However, like any other chemical compound, it has certain limitations for lab experiments, such as its solubility and toxicity.
Orientations Futures
N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has shown promising results in various scientific research studies, and there are several future directions that can be explored to further understand its therapeutic potential. Some of these directions include:
1. Studying the effect of this compound on other diseases, such as autoimmune diseases and cardiovascular diseases.
2. Investigating the mechanism of action of this compound in more detail to identify other proteins and enzymes that it may target.
3. Developing more potent and selective derivatives of this compound with improved therapeutic properties.
4. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
This compound is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its potent anti-inflammatory and anti-cancer activities make it a promising candidate for the development of novel drugs. Further research is needed to fully understand its mechanism of action and therapeutic potential, and to develop more potent and selective derivatives.
Méthodes De Synthèse
N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized by the reaction of 2,4-difluoroaniline and 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction mixture is then subjected to further steps of purification to obtain the pure compound.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent anti-inflammatory and anti-cancer activities. It has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c1-24-14-7-4-12(5-8-14)17-3-2-10-22(17)18(23)21-16-9-6-13(19)11-15(16)20/h4-9,11,17H,2-3,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZKLZFQJKQBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide](/img/structure/B6013988.png)
![methyl 5-methyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B6013997.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-3-furancarboxamide](/img/structure/B6013999.png)
![6-chloro-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6014012.png)

![4-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-nitrobenzamide](/img/structure/B6014037.png)
![1,2-dihydro-5-acenaphthylenyl(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone](/img/structure/B6014043.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6014045.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6014062.png)
![5-[(4-{[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B6014073.png)
![5-chloro-2-methoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B6014080.png)
![N-methyl-1-(5-propyl-1H-pyrazol-3-yl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6014082.png)
![N-(4-chlorobenzyl)-2-{[5-(4,5-dibromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6014089.png)
![3-[1-(2-amino-6-methyl-4-pyrimidinyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6014095.png)
